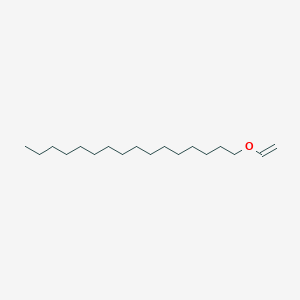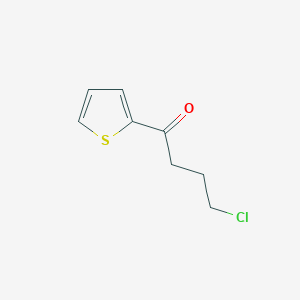
4-Chloro-1-(2-thienyl)butan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-1-(2-thienyl)butan-1-one has been explored in various studies. For instance, the synthesis of N-chloroacetyl-3t-butyl-2r,6c-di(thiophen-2-yl)piperidin-4-one was achieved and characterized through elemental, FT-IR, and NMR analyses . Another study focused on the synthesis of a related compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . These syntheses involve complex reactions and careful analysis to ensure the correct formation of the desired compounds.
Molecular Structure Analysis
X-ray diffraction (XRD) analysis has been utilized to confirm the structure of synthesized compounds. The spatial structure of the synthesized N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one adopts a boat conformation, as revealed by XRD . Similarly, X-ray structural analysis of the trifluoromethyl-substituted dielectrophile showed that it exists as a racemate with specific inter- and intramolecular hydrogen bonds . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of these synthesized compounds has been investigated through various chemical reactions. For example, the trifluoromethyl-substituted dielectrophile was reacted with hydroxylamine and hydrazine, leading to the formation of new compounds such as 5(3)-trifluoromethyl-4-methyl-3(5)-(thien-2-yl)-1H-pyrazole . These reactions are crucial for the development of new materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been extensively studied using spectroscopic and computational methods. Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, were employed to investigate the properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine . The molecular electrostatic potential, HOMO-LUMO energies, and natural bond orbital analysis were conducted to understand the charge density distribution and site of chemical reactivity . These analyses provide insights into the stability, reactivity, and potential applications of the compounds.
Wissenschaftliche Forschungsanwendungen
Application 1: Neurochemical Effects in Epileptic Seizure Zebrafish Model
- Summary of Application: This compound has been identified as a novel anti-epileptic agent in chemically- or genetically-induced epileptic zebrafish and mouse models .
- Methods of Application: The anti-epileptic effects of this compound were investigated through a neurochemical profiling-based approach in a pentylenetetrazole (PTZ)-induced epileptic seizure zebrafish model .
- Results or Outcomes: The compound effectively improved PTZ-induced epileptic behaviors via upregulation of certain neurochemicals and downregulation of others in brain tissue. It also had a protective effect against PTZ-induced oxidative stress and zebrafish death, suggesting that it exhibits biphasic neuroprotective effects via scavenging of reactive oxygen species and anti-epileptic activities in a zebrafish model .
Application 2: Internal Standard in GC-MS Technique
- Summary of Application: This compound is used as an internal standard in the analysis of genotoxic impurities in active pharmaceutical ingredients by GC-MS technique .
- Results or Outcomes: The outcomes of this application would be more accurate and reliable quantitative analyses of genotoxic impurities in active pharmaceutical ingredients .
Application 3: Synthesis of Chiral Drug Intermediates
- Summary of Application: This compound can be used in the synthesis of chiral drug intermediates through biocatalysis .
- Results or Outcomes: The outcomes of this application would be the production of single enantiomers, which are increasingly important in the development and use of pharmaceuticals and agrochemicals .
Application 4: Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, which may include “4-Chloro-1-(2-thienyl)butan-1-one”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or Outcomes: The outcomes of this application would be the development of new therapeutic possibilities .
Application 5: Synthesis of β-Diketones
- Summary of Application: This compound can be used in the synthesis of β-diketones, which are important intermediates in chemical synthesis and are present in a large number of biologically and pharmaceutically active compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but generally, the synthesis of β-diketones can involve various chemical or catalytic methodologies .
- Results or Outcomes: The outcomes of this application would be the production of β-diketones, which have a wide range of biological activities and are valuable compounds in the treatment of many pathological disorders .
Application 6: New Psychoactive Substances
Zukünftige Richtungen
Given the limited information available on 4-Chloro-1-(2-thienyl)butan-1-one, future research could focus on elucidating its synthesis, chemical reactions, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior in various conditions .
Eigenschaften
IUPAC Name |
4-chloro-1-thiophen-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFQPHILVMHTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195678 | |
| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-thienyl)butan-1-one | |
CAS RN |
43076-59-1 | |
| Record name | 4-Chloro-1-(2-thienyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-(2-thienyl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
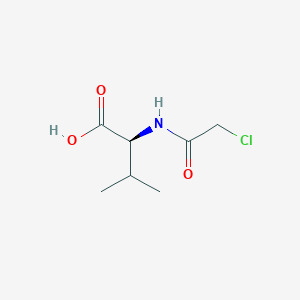
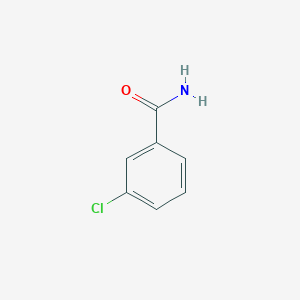
![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)
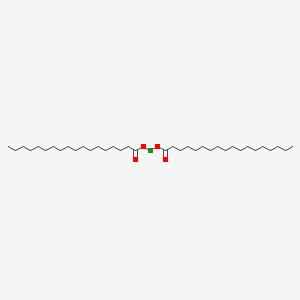
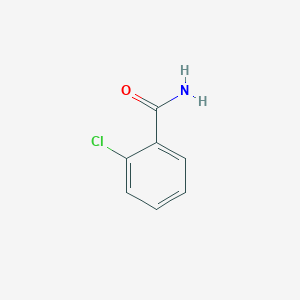
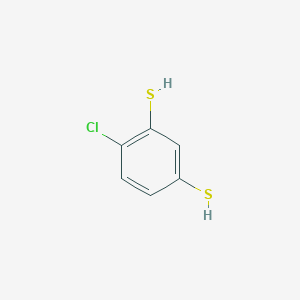

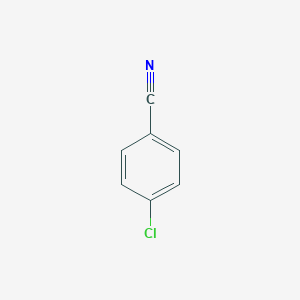
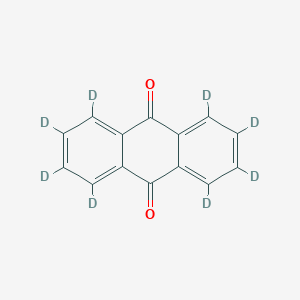
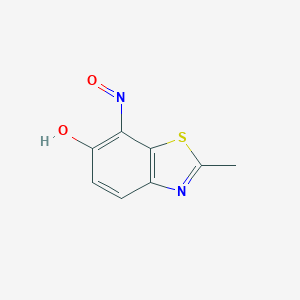
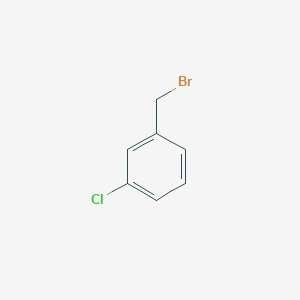
![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
